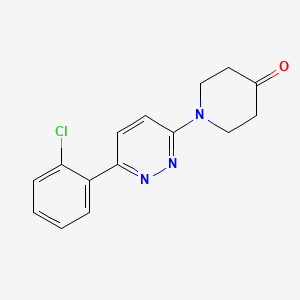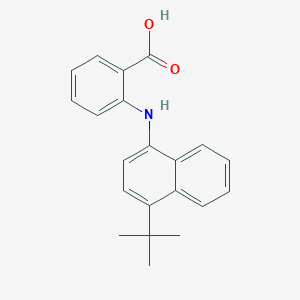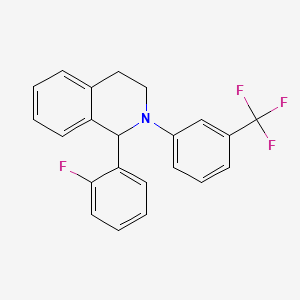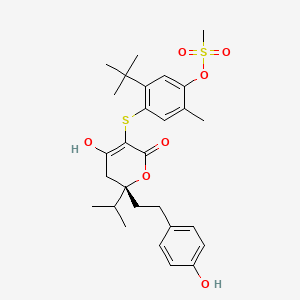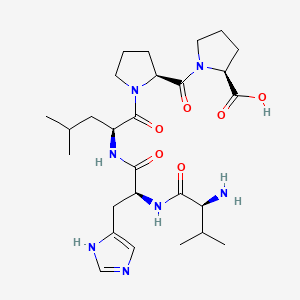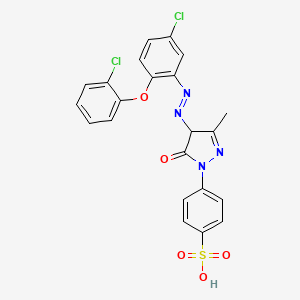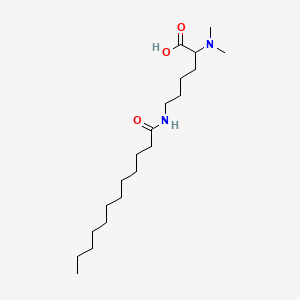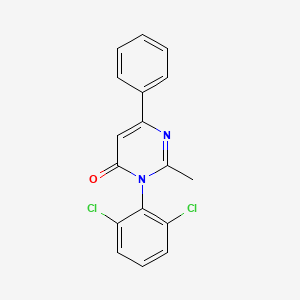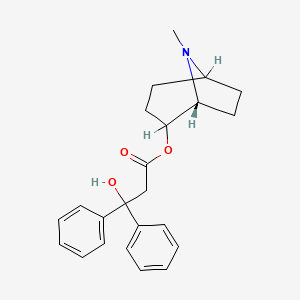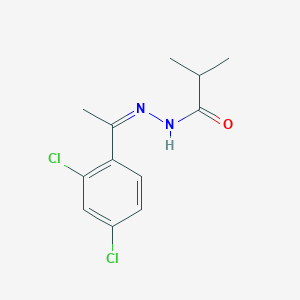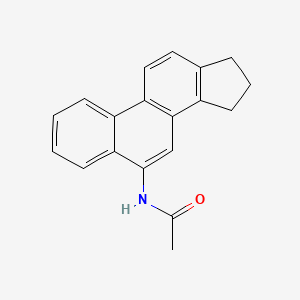
N-(16,17-Dihydro-15H-cyclopenta(a)phenanthren-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(16,17-Dihydro-15H-cyclopenta(a)phenanthren-6-yl)acetamide is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and a secondary amide group. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(16,17-Dihydro-15H-cyclopenta(a)phenanthren-6-yl)acetamide typically involves the reaction of 16,17-dihydro-15H-cyclopenta(a)phenanthrene with acetic anhydride in the presence of a catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(16,17-Dihydro-15H-cyclopenta(a)phenanthren-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, Lewis acids.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, alkylated products.
Scientific Research Applications
N-(16,17-Dihydro-15H-cyclopenta(a)phenanthren-6-yl)acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(16,17-Dihydro-15H-cyclopenta(a)phenanthren-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
17-Methyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene: Similar structure but with a methyl group at the 17th position.
15H-Cyclopenta(a)phenanthrene, 16,17-dihydro-: Lacks the acetamide group, making it less reactive in certain chemical reactions.
Uniqueness
N-(16,17-Dihydro-15H-cyclopenta(a)phenanthren-6-yl)acetamide is unique due to its secondary amide group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications .
Properties
CAS No. |
2960-73-8 |
|---|---|
Molecular Formula |
C19H17NO |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
N-(16,17-dihydro-15H-cyclopenta[a]phenanthren-6-yl)acetamide |
InChI |
InChI=1S/C19H17NO/c1-12(21)20-19-11-18-14-8-4-5-13(14)9-10-16(18)15-6-2-3-7-17(15)19/h2-3,6-7,9-11H,4-5,8H2,1H3,(H,20,21) |
InChI Key |
XVYWPPSDNNCWLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=CC3=C2CCC3)C4=CC=CC=C41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



